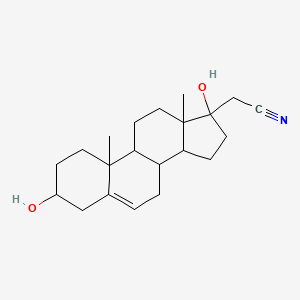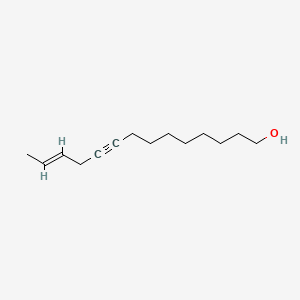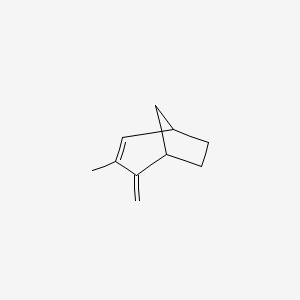
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-methylenebicyclo(321)oct-2-ene is an organic compound with the molecular formula C10H14 It is a bicyclic compound featuring a unique structure with multiple rings and double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or other electrophiles can lead to substitution products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives may have biological activity and can be used in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(3.2.1)oct-2-ene: A similar bicyclic compound with a different substitution pattern.
1-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene: Another related compound with a methyl group at a different position.
Uniqueness
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct reactivity and properties compared to other similar bicyclic compounds.
Eigenschaften
CAS-Nummer |
49826-53-1 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
3-methyl-4-methylidenebicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-7-5-9-3-4-10(6-9)8(7)2/h5,9-10H,2-4,6H2,1H3 |
InChI-Schlüssel |
AUDQUDMLUZNYFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CCC(C2)C1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


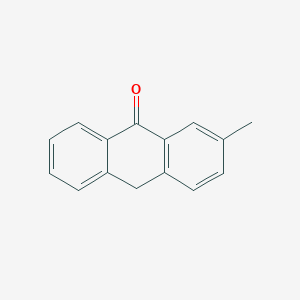
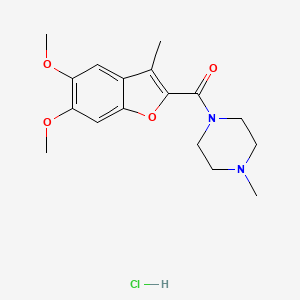
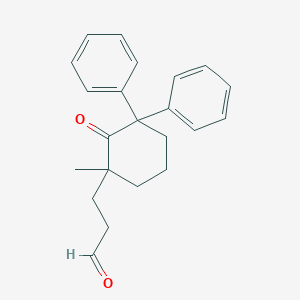
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
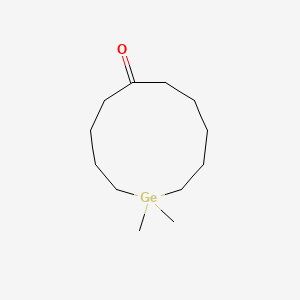
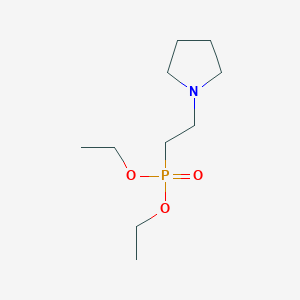
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
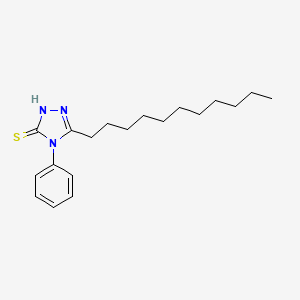
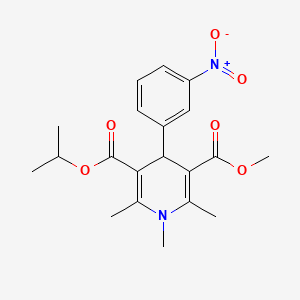
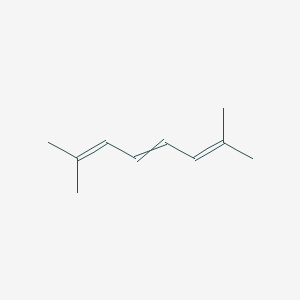
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
